Phospholane-1-carbonitrile
CAS No.: 403664-94-8
Cat. No.: VC19065208
Molecular Formula: C5H8NP
Molecular Weight: 113.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403664-94-8 |
|---|---|
| Molecular Formula | C5H8NP |
| Molecular Weight | 113.10 g/mol |
| IUPAC Name | phospholane-1-carbonitrile |
| Standard InChI | InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2 |
| Standard InChI Key | UPNWEDKPLUAHIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCP(C1)C#N |
Introduction
Structural and Electronic Properties of Phospholane-1-Carbonitrile
Phospholane-1-carbonitrile (C₅H₈PN) is a heterocyclic compound featuring a phosphorus atom within a saturated five-membered ring and a nitrile substituent at the bridgehead position. The phosphorus center adopts a pyramidal geometry, with bond angles and lengths influenced by the ring strain inherent to small cyclic systems . In the related compound 1-phenylphospholane, X-ray crystallography reveals a monomeric structure with a tricoordinate lithium center and a Li–C bond length of 2.170 Å . For the carbonitrile derivative, the electron-withdrawing nitrile group is expected to polarize the phosphorus atom, enhancing its electrophilicity and altering its reactivity compared to unsubstituted phospholanes .
Table 1: Comparative Molecular Data for Selected Phospholane Derivatives
Synthetic Pathways to Phospholane-1-Carbonitrile
Ring-Opening Strategies
Future Directions and Research Opportunities
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Synthetic Methodology Development: Designing routes that preserve stereochemistry during nitrile introduction remains a challenge. Asymmetric catalysis using chiral auxiliaries or enantioselective lithiation could be explored .
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Computational Modeling: Density functional theory (DFT) calculations could predict the electronic effects of the nitrile group on phosphorus’s Lewis acidity and ring strain .
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Catalytic Applications: Testing phospholane-1-carbonitrile as a ligand in cross-coupling or hydrogenation reactions may reveal unique selectivity profiles compared to traditional phosphine ligands .
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